molecular formula C5H10BF3KN B1426576 Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-53-5

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate

Cat. No. B1426576
M. Wt: 191.05 g/mol
InChI Key: ZDNTYSARWDFKOA-UHFFFAOYSA-N
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Description

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate is a chemical compound with the CAS Number: 1357559-53-5 . Its IUPAC name is potassium {1- [(dimethylamino)methyl]vinyl} (trifluoro)borate (1-) and its InChI Code is 1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1 . The molecular weight of this compound is 191.05 .


Molecular Structure Analysis

The molecular structure of Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate can be represented by the InChI Code: 1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1 . This indicates that the compound contains a boron atom (B) bonded to three fluorine atoms (F3) and a nitrogen atom (N) bonded to two methyl groups (CH3) and a prop-1-en-2-yl group (C5H10). The potassium atom (K) is ionically bonded to the rest of the molecule.


Physical And Chemical Properties Analysis

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate is a compound with a molecular weight of 191.05 . It should be stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis of Azaheterocycles

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate is used as a precursor for synthesizing trifluoromethyl-substituted azaheterocycles. This process is significant in the field of organic chemistry, particularly in the synthesis of complex cyclic compounds (Mityuk & Ryabukhin, 2020).

Electrochemical Studies

In the realm of biomedical science, potassium plays a critical role in neurotransmission, particularly in the sodium-potassium pump. Potassium complexes synthesized using this compound have been studied for their electrochemical properties, providing valuable insights into their potential biomedical applications (Srivastava et al., 2022).

Protonation Studies

The compound has been studied for its reaction to protonation, particularly in the formation of different isomers. Such studies are essential in understanding the chemical behavior and potential applications of the compound in various organic reactions (Oku & Homoto, 1987).

Organometallic Chemistry

It plays a role in the synthesis of organometallic compounds, particularly in the formation of complexes with lanthanum and ytterbium. These complexes have potential applications in fields like catalysis and materials science (Fedushkin et al., 2000).

Hydrogen Bond Studies

The compound’s derivatives, like 1-aryl-3-(dimethylamino)propenones, have been studied for their ability to form strong intra- and intermolecular hydrogen bonds. This property is crucial in understanding the compound's potential in creating complex molecular structures (Pleier et al., 2003).

Optical Material Applications

Derivatives of this compound have been explored for their nonlinear optical absorption properties, suggesting potential applications in optical devices like optical limiters (Rahulan et al., 2014).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

potassium;3-(dimethylamino)prop-1-en-2-yl-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BF3N.K/c1-5(4-10(2)3)6(7,8)9;/h1,4H2,2-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNTYSARWDFKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-(dimethylamino)prop-1-EN-2-yltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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